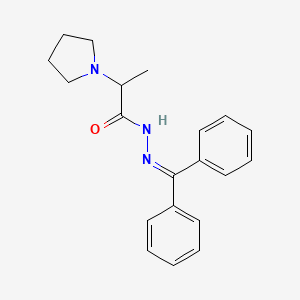

N'-(diphenylmethylene)-2-(1-pyrrolidinyl)propanohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(diphenylmethylene)-2-(1-pyrrolidinyl)propanohydrazide, also known as DPPH, is a chemical compound that has been widely researched in the field of medicinal chemistry. DPPH is a hydrazide derivative that has been shown to have various biochemical and physiological effects, making it an attractive compound for scientific research.

Scientific Research Applications

Catalytic Oligomerization of Ethylene

Research involving N'-(diphenylmethylene)-2-(1-pyrrolidinyl)propanohydrazide derivatives has led to the development of mono- and dinuclear nickel complexes with various ligands. These complexes have been applied in the catalytic oligomerization of ethylene, showcasing the potential of such compounds in polymer science and industrial applications. The synthesis of these complexes involves interactions between nickel and different ligands, demonstrating the versatility of this compound derivatives in creating catalytically active materials (Kermagoret & Braunstein, 2008).

Synthesis of Pyridine Derivatives

The reactivity of this compound with aromatic aldehydes has been explored, resulting in the formation of 4-aryl-2,6-diphenylpyridines. This process highlights the compound's utility in synthesizing pyridine derivatives, which are of significant interest in the development of pharmaceuticals and materials science. The mechanism involves the formation of N-phosphinyl-1-azadiene intermediates, underscoring the complex reactivity of such compounds and their potential for creating novel heterocyclic structures (Kobayashi, Kakiuchi, & Kato, 1991).

Regioselective Sigmatropic Rearrangements

N,N'-Aryl hydrazides, including derivatives of this compound, have been shown to undergo regioselective [5,5]-sigmatropic rearrangement reactions. This process results in the efficient synthesis of benzidines, which are important intermediates in dye manufacture and organic synthesis. The research demonstrates the importance of substituent position in controlling reaction outcomes, offering insights into the design of regioselective synthetic methodologies (Kang et al., 2006).

Conversion to Tetrazolo[1,5-a]pyridines

Studies have shown that this compound derivatives can be converted into tetrazolo[1,5-a]pyridines. This transformation is achieved by heating in the presence of sulfonyl or phosphoryl azides, without the need for solvents. Such reactions are crucial for synthesizing tetrazolo[1,5-a]pyridines, compounds with potential applications in medicinal chemistry and as ligands in coordination chemistry (Keith, 2006).

Organic Activators in Reduction Reactions

Research into this compound derivatives has also led to their application as organic activators in the reduction of aromatic imines to amines. This demonstrates the compound's potential in synthetic organic chemistry, particularly in the selective reduction of imines, an essential step in the synthesis of various organic compounds (Onomura et al., 2006).

properties

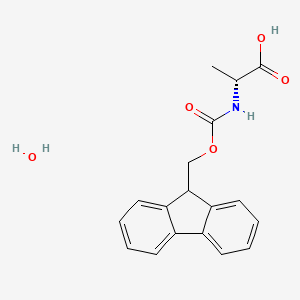

IUPAC Name |

N-(benzhydrylideneamino)-2-pyrrolidin-1-ylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O/c1-16(23-14-8-9-15-23)20(24)22-21-19(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-7,10-13,16H,8-9,14-15H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCYCWOUIYVIIQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NN=C(C1=CC=CC=C1)C2=CC=CC=C2)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401329398 |

Source

|

| Record name | N-(benzhydrylideneamino)-2-pyrrolidin-1-ylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401329398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24818873 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

478247-10-8 |

Source

|

| Record name | N-(benzhydrylideneamino)-2-pyrrolidin-1-ylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401329398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-Chloro-6-oxo-1H-pyridazin-4-yl)sulfanyl]-N-methylacetamide](/img/structure/B2977507.png)

![N-[3-(3-Methyl-1,2-oxazol-4-yl)propyl]but-2-ynamide](/img/structure/B2977511.png)

![4-[(3,4-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2977519.png)

![(2E)-3-(2-chlorophenyl)-N-{[5-(morpholin-4-ylsulfonyl)-2-thienyl]methyl}acrylamide](/img/structure/B2977522.png)